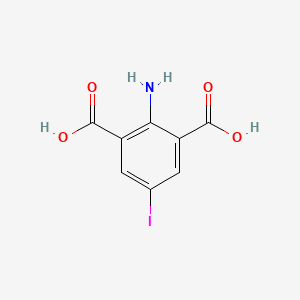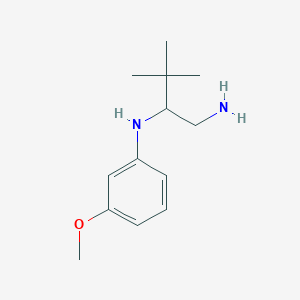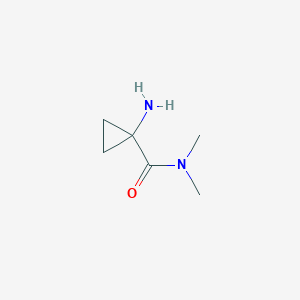
2-Amino-5-iodoisophthalic acid
概要
説明
2-Amino-5-iodoisophthalic acid: is an organic compound with the molecular formula C8H6INO4 It is a derivative of isophthalic acid, where the hydrogen atoms at positions 2 and 5 are replaced by an amino group and an iodine atom, respectively
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Amino-5-iodoisophthalic acid typically begins with isophthalic acid.
Iodination: The iodination of isophthalic acid can be achieved using iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent such as potassium iodate (KIO3).
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process may include:
Batch or Continuous Processing: Depending on the scale, the reactions can be performed in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions:
Oxidation: 2-Amino-5-iodoisophthalic acid can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: 2-Amino-5-iodoisophthalic acid is used as a building block in organic synthesis. It can be incorporated into more complex molecules through various chemical reactions, making it valuable for the development of new materials and compounds.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 2-Amino-5-iodoisophthalic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in different contexts.
類似化合物との比較
2-Amino-5-bromoisophthalic acid: Similar structure but with a bromine atom instead of iodine.
2-Amino-5-chloroisophthalic acid: Similar structure but with a chlorine atom instead of iodine.
2-Amino-5-fluoroisophthalic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 2-Amino-5-iodoisophthalic acid imparts unique properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can affect the compound’s reactivity and interactions. This makes this compound particularly useful in applications where these properties are advantageous.
特性
IUPAC Name |
2-amino-5-iodobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBVXBCXGXFTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1374214.png)


![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)


![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)




![2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B1374236.png)
